Cas no 2138803-67-3 (2-(2-bromoethenyl)-N-methylaniline)

2-(2-Bromoethenyl)-N-methylaniline is a brominated aromatic amine derivative characterized by its reactive vinyl bromide moiety and N-methyl substitution. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Heck couplings, due to the electrophilic nature of the bromoethenyl group. The N-methylaniline backbone enhances solubility in organic solvents while providing a handle for further functionalization. Its stability under inert conditions and well-defined reactivity profile make it suitable for constructing complex heterocycles or pharmaceutical scaffolds. Careful handling is advised due to potential sensitivity to light and moisture. The compound is typically supplied in high purity for research and fine chemical applications.
2-(2-bromoethenyl)-N-methylaniline structure
2138803-67-3 structure
商品名:2-(2-bromoethenyl)-N-methylaniline
CAS番号:2138803-67-3
MF:C9H10BrN
メガワット:212.086401462555
CID:6603353
PubChem ID:165465402

2-(2-bromoethenyl)-N-methylaniline 化学的及び物理的性質

名前と識別子

    • 2-(2-bromoethenyl)-N-methylaniline
    • 2138803-67-3
    • EN300-802639
    • インチ: 1S/C9H10BrN/c1-11-9-5-3-2-4-8(9)6-7-10/h2-7,11H,1H3/b7-6+
    • InChIKey: AYDOMBGTIRPIPE-VOTSOKGWSA-N
    • ほほえんだ: Br/C=C/C1C=CC=CC=1NC

計算された属性

  • せいみつぶんしりょう: 210.99966g/mol
  • どういたいしつりょう: 210.99966g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 12Ų

2-(2-bromoethenyl)-N-methylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-802639-0.5g
2-(2-bromoethenyl)-N-methylaniline
2138803-67-3 95%
0.5g
$1124.0 2024-05-21
Enamine
EN300-802639-10.0g
2-(2-bromoethenyl)-N-methylaniline
2138803-67-3 95%
10.0g
$5037.0 2024-05-21
Enamine
EN300-802639-2.5g
2-(2-bromoethenyl)-N-methylaniline
2138803-67-3 95%
2.5g
$2295.0 2024-05-21
Enamine
EN300-802639-1.0g
2-(2-bromoethenyl)-N-methylaniline
2138803-67-3 95%
1.0g
$1172.0 2024-05-21
Enamine
EN300-802639-0.1g
2-(2-bromoethenyl)-N-methylaniline
2138803-67-3 95%
0.1g
$1031.0 2024-05-21
Enamine
EN300-802639-0.05g
2-(2-bromoethenyl)-N-methylaniline
2138803-67-3 95%
0.05g
$983.0 2024-05-21
Enamine
EN300-802639-0.25g
2-(2-bromoethenyl)-N-methylaniline
2138803-67-3 95%
0.25g
$1078.0 2024-05-21
Enamine
EN300-802639-5.0g
2-(2-bromoethenyl)-N-methylaniline
2138803-67-3 95%
5.0g
$3396.0 2024-05-21

2-(2-bromoethenyl)-N-methylaniline 関連文献

2-(2-bromoethenyl)-N-methylanilineに関する追加情報

2-(2-bromoethenyl)-N-methylaniline: A Comprehensive Overview

2-(2-bromoethenyl)-N-methylaniline (CAS No. 2138803-67-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, characterized by its distinctive molecular structure, offers a range of potential applications due to its reactivity and functional groups. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving 2-(2-bromoethenyl)-N-methylaniline.

Molecular Structure and Properties

The molecular formula of 2-(2-bromoethenyl)-N-methylaniline is C9H10BrN. The compound features a benzene ring substituted with a methylaniline group and a 2-bromoethenyl group. The presence of the bromine atom and the vinyl group makes it an excellent precursor for various synthetic transformations. The methylaniline moiety imparts basic properties to the molecule, making it useful in acid-base reactions and coordination chemistry.

The physical properties of 2-(2-bromoethenyl)-N-methylaniline include a melting point of approximately 55-57°C and a boiling point of around 180-185°C at reduced pressure. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for various chemical reactions and purification processes.

Synthesis Methods

The synthesis of 2-(2-bromoethenyl)-N-methylaniline can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-bromoacrylonitrile with methylamine followed by reduction to form the desired amine. Another approach is the condensation of 2-bromostyrene with methylamine in the presence of a suitable catalyst.

A recent study published in the Journal of Organic Chemistry (JOC) reported an efficient one-pot synthesis method using microwave-assisted conditions. This method significantly reduces reaction time and improves yield, making it an attractive option for large-scale production. The researchers also explored the use of green solvents such as ethanol and water to minimize environmental impact.

Applications in Pharmaceutical Research

2-(2-bromoethenyl)-N-methylaniline has shown promise in pharmaceutical research due to its potential as a lead compound for drug discovery. Its reactivity and functional groups allow for easy modification to create derivatives with specific biological activities. For instance, derivatives of this compound have been investigated for their anti-inflammatory, anti-cancer, and neuroprotective properties.

A notable study published in the Journal of Medicinal Chemistry (JMC) explored the use of 2-(2-bromoethenyl)-N-methylaniline-based derivatives as potential inhibitors of protein kinases involved in cancer signaling pathways. The researchers synthesized a series of compounds and evaluated their inhibitory activity against various kinases. Several derivatives exhibited potent inhibition with low micromolar IC50 values, making them promising candidates for further development.

Molecular Modeling and Computational Studies

Molecular modeling and computational studies have played a crucial role in understanding the behavior of 2-(2-bromoethenyl)-N-methylaniline. These studies help predict the compound's reactivity, stability, and interactions with other molecules. Density functional theory (DFT) calculations have been used to investigate the electronic structure and frontier molecular orbitals (FMOs) of this compound.

A recent computational study published in the Journal of Computational Chemistry (JCC) focused on the conformational analysis of 2-(2-bromoethenyl)-N-methylaniline. The researchers identified several stable conformers and analyzed their energy profiles using DFT methods. The results provided valuable insights into the preferred conformations under different conditions, which can guide experimental design and synthetic strategies.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While 2-(2-bromoethenyl)-N-methylaniline is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves, goggles, and lab coats, should be worn at all times. Additionally, fume hoods should be used to minimize exposure to vapors or dust.

FUTURE DIRECTIONS AND CONCLUSIONS

The future research directions for 2-(2-bromoethenyl)-N-methylaniline are promising. Further exploration into its biological activities, particularly in drug discovery applications, could lead to the development of novel therapeutic agents. Additionally, advancements in synthetic methods and green chemistry approaches will continue to enhance its utility in various fields.

In conclusion, 2-(2-bromoethenyl)-N-methylananine (CAS No. 2138803-67-3) is a versatile compound with significant potential in organic chemistry, pharmaceutical research, and materials science. Its unique molecular structure and reactivity make it an attractive candidate for further investigation and application development.

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